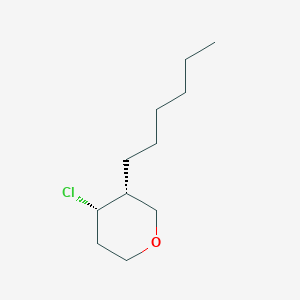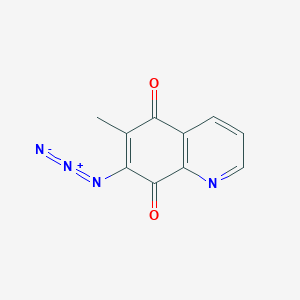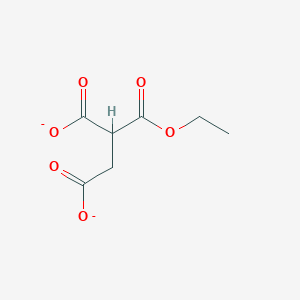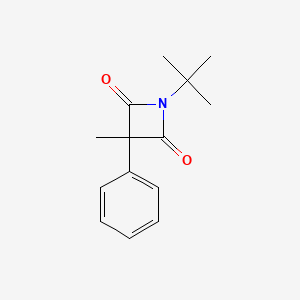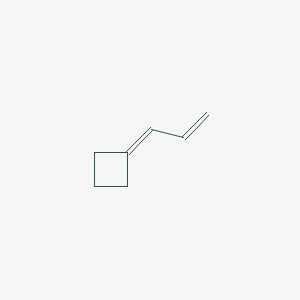
Cyclobutane, 1-propenylidene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutane, 1-propenylidene- is an organic compound belonging to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure Cyclobutane, 1-propenylidene- is characterized by a four-membered ring with a propenylidene substituent
準備方法
Synthetic Routes and Reaction Conditions
Cyclobutane, 1-propenylidene- can be synthesized through several methods. One common approach involves the [2+2] cycloaddition of alkenes with allenoates, which enables the rapid synthesis of 1,3-substituted cyclobutanes under simple and robust reaction conditions . Another method involves the copper-catalyzed ring opening of [1.1.1]propellane followed by subsequent reaction with alkynes .
Industrial Production Methods
Industrial production of cyclobutane derivatives often involves the dehalogenation of 1,4-dihalobutanes using reducing metals . This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Cyclobutane, 1-propenylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanone derivatives.
Reduction: Reduction reactions can convert cyclobutanone derivatives back to cyclobutane.
Substitution: Substitution reactions can introduce different functional groups into the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorine (Cl₂) are often employed.
Major Products Formed
The major products formed from these reactions include cyclobutanone derivatives, halogenated cyclobutanes, and various substituted cyclobutanes.
科学的研究の応用
Cyclobutane, 1-propenylidene- has several scientific research applications:
作用機序
The mechanism of action of cyclobutane, 1-propenylidene- involves its ability to undergo ring-opening reactions, releasing strain energy and forming reactive intermediates . These intermediates can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
類似化合物との比較
Cyclobutane, 1-propenylidene- can be compared with other cycloalkanes such as cyclopropane, cyclopentane, and cyclohexane . Unlike cyclopropane, which has a three-membered ring, cyclobutane has a four-membered ring, resulting in different strain and reactivity properties. Cyclopentane and cyclohexane have larger rings, leading to lower ring strain and different chemical behaviors. The unique structure of cyclobutane, 1-propenylidene- makes it a valuable compound for specific applications where its reactivity and strain energy can be leveraged.
Similar Compounds
Cyclopropane: A three-membered ring cycloalkane with high ring strain.
Cyclopentane: A five-membered ring cycloalkane with lower ring strain.
Cyclohexane: A six-membered ring cycloalkane with minimal ring strain.
特性
CAS番号 |
61422-84-2 |
|---|---|
分子式 |
C7H10 |
分子量 |
94.15 g/mol |
IUPAC名 |
prop-2-enylidenecyclobutane |
InChI |
InChI=1S/C7H10/c1-2-4-7-5-3-6-7/h2,4H,1,3,5-6H2 |
InChIキー |
YQHGGJVVSMJUMW-UHFFFAOYSA-N |
正規SMILES |
C=CC=C1CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate](/img/structure/B14589429.png)
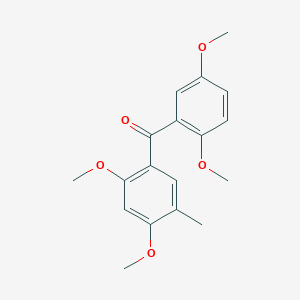
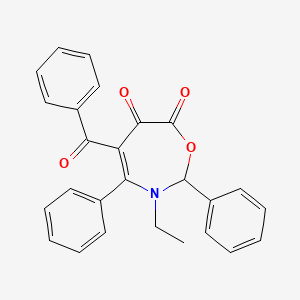
![2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid](/img/structure/B14589435.png)
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]-](/img/structure/B14589438.png)
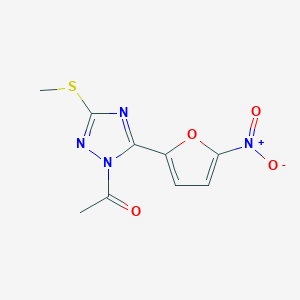
![1,1'-[([1,1'-Biphenyl]-4-yl)methylene]dipiperidine](/img/structure/B14589453.png)
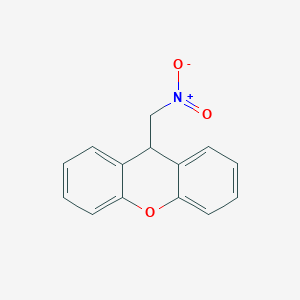
![7-Methyl-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14589469.png)
![4-[3-(Diethylamino)propyl]phenol;hydrobromide](/img/structure/B14589475.png)
